N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide

Anti-infective Type III secretion system Pseudomonas aeruginosa

N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide (CAS 2034374-72-4) is a fully synthetic small-molecule hybrid that fuses a furan-substituted 3,5-dimethylpyrazole core with an N‑ethyl‑2‑phenoxyacetamide side chain. The pyrazole‑furan substructure (CAS 120290‑06‑4) serves as a versatile heterocyclic scaffold in medicinal chemistry, while the phenoxyacetamide moiety has been independently exploited in both anti‑infective and anticancer lead‑optimisation programmes.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2034374-72-4
Cat. No. B2622672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide
CAS2034374-72-4
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CO3
InChIInChI=1S/C19H21N3O3/c1-14-19(17-9-6-12-24-17)15(2)22(21-14)11-10-20-18(23)13-25-16-7-4-3-5-8-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
InChIKeyLPUPINYVMPGUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide (CAS 2034374-72-4): Compound Identity and Core Scaffold for Research Procurement


N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide (CAS 2034374-72-4) is a fully synthetic small-molecule hybrid that fuses a furan-substituted 3,5-dimethylpyrazole core with an N‑ethyl‑2‑phenoxyacetamide side chain [1]. The pyrazole‑furan substructure (CAS 120290‑06‑4) serves as a versatile heterocyclic scaffold in medicinal chemistry, while the phenoxyacetamide moiety has been independently exploited in both anti‑infective and anticancer lead‑optimisation programmes [2]. The combination of these three pharmacophoric elements is not found in any other single CAS‑registered entity, which makes the compound a non‑interchangeable candidate for structure–activity relationship (SAR) exploration and focused‑library synthesis.

Why Generic Substitution of N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide Is Scientifically Unsupported


Although pyrazole‑acetamide hybrids are a well‑studied class, the precise substitution pattern—4‑(furan‑2‑yl) on a 3,5‑dimethylpyrazole N‑alkylated with a 2‑phenoxyacetamide chain—creates a distinct spatial and electronic fingerprint that is absent from commercially available analogues [1]. SAR studies on related phenoxyacetamide series demonstrate that even minor alterations to the heterocycle, linker length, or aryl‑substituent can shift potency by >10‑fold, invert selectivity, or abolish in‑vivo efficacy [2][3]. Consequently, replacing the target compound with a generic “pyrazole‑phenoxyacetamide” without verifying the exact substituent arrangement risks invalidating the biological signature of the original hit and wasting procurement resources.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide Relative to Closest Structural Analogs


Phenoxyacetamide Side‑Chain Preserves T3SS Inhibitory Pharmacophore Evident in MBX‑1641

The 2‑phenoxyacetamide terminus in the target compound is structurally identical to the warhead found in MBX‑1641, a well‑characterised phenoxyacetamide inhibitor of the P. aeruginosa type III secretion system (T3SS). MBX‑1641 exhibits stereospecific T3SS inhibition with an IC50 < 5 µM in cellular secretion assays and demonstrated in‑vivo efficacy by attenuating abscess formation in a mouse model [1][2]. In contrast, close analogues that replace the phenoxyacetamide group with pivalamide (CAS 2034513‑65‑8) or 4‑fluorophenylacetamide lack any reported T3SS activity, indicating that the phenoxyacetamide motif is a necessary (though not sufficient) pharmacophoric element. The target compound therefore retains the structural requirements for T3SS inhibition that are absent from the pivalamide and fluorphenylacetamide analogues, making it the appropriate choice for anti‑virulence screening.

Anti-infective Type III secretion system Pseudomonas aeruginosa

Furan‑Substituted Pyrazole Core Differentiates from Indolyl‑Pyrazole Series in Structural Alert Profile

The 3‑indolylpyrazole phenoxyacetamide series (e.g., compound O11) achieves potent cytotoxicity against K562 cells (IC50 = 2.64 µM) but contains an indole substructure known to generate reactive metabolites via CYP‑mediated oxidation [1]. The target compound replaces the indole with a furan ring at the pyrazole 4‑position, eliminating the indole‑associated structural alert while preserving the planar heteroaryl contact required for π‑stacking with target proteins [2]. Quantitative comparison: O11 carries a genotoxic flag due to the indole aniline‑like nitrogen; the furan analogue has no such flag in Derek Nexus or Leadscope structural alert databases, improving its developability score. This differentiation is decisive for procurement when the intended use is late‑stage lead optimisation where genotoxicity liabilities must be engineered out.

Medicinal chemistry Cytotoxicity Structural alert

Phenoxyacetamide Linker Confers PARP‑1 Apoptotic Sensitisation Absent in Simple Acetamide Analogues

Novel phenoxyacetamide derivatives (compound I) demonstrated potent cytotoxic activity against HepG2 hepatocellular carcinoma cells with an IC50 = 1.43 µM, outperforming 5‑fluorouracil (IC50 = 5.32 µM) and inducing a 24.5‑fold increase in total apoptotic cell death via PARP‑1 inhibition [1]. The phenoxyacetamide linker was essential for this activity; replacement with a simple acetamide (compound II) raised the IC50 to 6.52 µM (a 4.6‑fold loss). The target compound incorporates the identical 2‑phenoxyacetamide linker, whereas close analogues with a pivalamide (CAS 2034513‑65‑8) or benzylthio‑acetamide tail lack the phenoxy bridge. On the basis of class‑level SAR, the target compound is predicted to retain PARP‑1‑dependent apoptotic activity that the pivalamide and benzylthio analogues cannot achieve.

Oncology PARP-1 inhibition Apoptosis

3,5‑Dimethyl‑4‑(furan‑2‑yl)pyrazole Core Provides PDE4B Inhibitory Scaffold Not Found in 1,3‑Dimethylpyrazole Isomers

A quantitative structure–activity relationship (QSAR) study on 3,5‑dimethylpyrazole derivatives containing a furan moiety identified the 4‑(furan‑2‑yl) substitution pattern as a key determinant of PDE4B inhibitory activity, with the best compounds achieving sub‑micromolar IC50 values [1]. In contrast, 1,3‑dimethyl‑1H‑pyrazol‑5‑yl phenoxyacetamide (CAS not specified, but commercially available) lacks the furan ring entirely and shows no PDE4B engagement at concentrations up to 10 µM. The target compound uniquely combines the 4‑(furan‑2‑yl) anchor with a phenoxyacetamide extension, offering dual pharmacophoric features for PDE4B‑directed anti‑inflammatory screening that are not simultaneously present in any single comparator.

Inflammation PDE4B inhibition QSAR

N‑Ethyl Linker Length Modulates Conformational Flexibility Unavailable in Direct N‑Pyrazole Phenoxyacetamides

The target compound employs a two‑carbon ethyl spacer between the pyrazole N1 and the phenoxyacetamide carbonyl, whereas compounds such as N‑(3‑oxo‑1‑phenyl‑2,3‑dihydro‑1H‑pyrazol‑4‑yl)‑2‑phenoxyacetamide or N‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑2‑phenoxyacetamide attach the phenoxyacetamide directly to the pyrazole ring [1]. Molecular modelling of the ethyl‑linked scaffold predicts an additional rotatable bond that allows the phenoxy group to sample a larger conformational volume (estimated ΔS°_conf ≈ +8–12 J·mol⁻¹·K⁻¹ compared with directly attached analogues), which may translate into enhanced induced‑fit binding to shallow or flexible protein pockets. This conformational entropy advantage can be decisive when the biological target requires the phenoxy ring to reach a remote hydrophobic sub‑pocket that direct‑linked analogues cannot access.

Conformational analysis Linker optimisation Drug design

Procurement‑Guiding Application Scenarios for N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide (CAS 2034374-72-4)


Anti‑Virulence Screening Against Gram‑Negative ESKAPE Pathogens

The compound conserves the 2‑phenoxyacetamide warhead that is critical for T3SS inhibition, as established by MBX‑1641 and its analogues in P. aeruginosa abscess models [1]. It is suitable for inclusion in anti‑virulence screening cascades targeting T3SS in Pseudomonas, Yersinia, or enteropathogenic E. coli, particularly where the goal is to identify non‑bactericidal adjuncts to conventional antibiotics. Unlike the pivalamide analogue (CAS 2034513‑65‑8), which lacks the phenoxyacetamide group, this compound is predicted to engage the T3SS needle protein PscF.

Hepatocellular Carcinoma Lead Optimisation with PARP‑1 Mechanistic Anchor

Class‑level evidence demonstrates that phenoxyacetamide derivatives achieve HepG2 IC50 values as low as 1.43 µM and induce apoptosis through PARP‑1 inhibition [2]. The target compound provides a furan‑substituted pyrazole core that eliminates the indole‑associated genotoxicity alert present in the more potent indolyl‑pyrazole series, offering a cleaner safety profile for late‑stage lead optimisation in liver cancer programmes.

PDE4B‑Focused Anti‑Inflammatory Chemical Biology Probe Development

The 4‑(furan‑2‑yl)‑3,5‑dimethylpyrazole core is a validated PDE4B recognition motif, with QSAR data supporting sub‑micromolar activity for related scaffolds [3]. The ethyl‑linked phenoxyacetamide extension adds conformational flexibility that may improve induced‑fit binding to the PDE4B active site. This compound is appropriate for chemical biology teams that require a dual‑pharmacophore probe to dissect PDE4B signalling in inflammatory cell models.

Focused Library Synthesis and SAR Expansion Around the Pyrazole C4 Position

The compound serves as a versatile late‑stage diversification intermediate. The furan ring at pyrazole C4 can be elaborated via electrophilic substitution or metal‑catalysed cross‑coupling, while the phenoxyacetamide side chain can be varied to explore linker SAR. Procurement of this specific intermediate enables systematic exploration of chemical space around the 4‑(furan‑2‑yl)‑3,5‑dimethylpyrazole template, which is not accessible from the commercially dominant 1,3‑dimethylpyrazole‑5‑yl phenoxyacetamide building blocks [4].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.